molecular formula C17H18N2O6S2 B3147804 Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 63183-27-7

Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3147804
CAS No.: 63183-27-7
M. Wt: 410.5 g/mol
InChI Key: ISEHDJOJUJWUIA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound featuring a 4-nitrophenylsulfonamide substituent at the 2-position and an ethyl ester group at the 3-position. This compound is hypothesized to exhibit pharmacological properties, such as anti-inflammatory or enzyme inhibitory activity, due to structural similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) and sulfonamide-based therapeutics . Its synthesis likely involves sulfonylation of a 2-aminobenzothiophene precursor, analogous to methods described for related derivatives .

Properties

IUPAC Name

ethyl 2-[(4-nitrophenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S2/c1-2-25-17(20)15-13-5-3-4-6-14(13)26-16(15)18-27(23,24)12-9-7-11(8-10-12)19(21)22/h7-10,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEHDJOJUJWUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the benzothiophene core with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-nitrophenylsulfonyl group increases molecular polarity and may enhance binding to hydrophobic enzyme pockets compared to the 4-methylphenylsulfonyl analog .
  • Pyridine-4-carboxamide derivatives exhibit planar geometry with dihedral angles <10° between the benzothiophene core and substituents, facilitating crystal packing via C–H⋯O interactions .

Key Observations :

  • Sulfonylation and thiocarbamation reactions (e.g., using thiophosgene or carbon disulfide) are common for introducing sulfur-containing substituents .
  • The nitro group in the target compound may require controlled reaction conditions to avoid over-oxidation or side reactions.

Key Observations :

  • Nitro groups may enhance bioactivity by increasing electrophilicity, but toxicity risks (e.g., mutagenicity) must be evaluated .

Key Observations :

  • The 4-nitrophenylsulfonyl group likely reduces solubility in nonpolar solvents compared to methyl or chloro derivatives.

Biological Activity

Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.

Key Findings:

  • IC50 Values: The compound showed an IC50 range between 23.2 µM to 49.9 µM , indicating potent antitumor activity .
  • Apoptosis Induction: Flow cytometry analysis revealed that treatment with the compound significantly increased early and late apoptosis rates in MCF-7 cells, with early apoptosis at 8.73% and late apoptosis at 18.13% , compared to untreated controls .
  • Cell Cycle Arrest: The compound induced G2/M phase cell cycle arrest, leading to increased genetic material degradation due to apoptosis .

In Vivo Studies

In vivo studies further corroborated the antitumor efficacy of the compound:

  • Tumor Growth Inhibition: In SEC-bearing mice models, the compound reduced tumor mass by approximately 26.6% compared to controls .
  • Hematological Improvements: Treatment resulted in significant improvements in hematological parameters such as hemoglobin and red blood cell counts, indicating reduced myelosuppression associated with chemotherapy .

Comparative Biological Activity

To provide a clearer understanding of the compound's efficacy relative to other agents, a comparative analysis table is presented below:

Compound NameIC50 (µM)Mechanism of ActionCancer Type
This compound23.2 - 49.9Apoptosis inductionBreast (MCF-7), Colon (HT-29)
5-Fluorouracil (5-FU)50 - 100AntimetaboliteVarious cancers
Doxorubicin10 - 30DNA intercalationBreast, Leukemia

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of this compound:

  • Breast Cancer Study: A study involving MCF-7 cells demonstrated that this compound could significantly lower cell viability while promoting apoptosis through caspase activation pathways .
  • Colon Cancer Model: In HT-29 models, the compound exhibited similar cytotoxic effects and was noted for its ability to enhance necrotic cell death alongside apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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